molecular formula C9H13ClN2O4 B6197912 methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride CAS No. 2680542-56-5

methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Cat. No. B6197912
M. Wt: 248.7
InChI Key:
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Description

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride, also known as MMC, is a synthetic compound that has been used in various scientific research applications. MMC is a white crystalline powder that is soluble in water, ethanol, and methanol. It has a molecular weight of 274.8 g/mol and a molecular formula of C9H13ClN2O3. MMC has been studied for its potential to act as an inhibitor of certain enzymes, as well as its ability to act as a catalyst for certain reactions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride involves the reaction of morpholine, ethyl acetoacetate, and hydroxylamine hydrochloride to form 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with methanol and hydrochloric acid to yield the final product, methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride.

Starting Materials
Morpholine, Ethyl acetoacetate, Hydroxylamine hydrochloride, Methanol, Hydrochloric acid

Reaction
Step 1: Morpholine is reacted with ethyl acetoacetate in the presence of a base catalyst to form 3-(morpholin-2-yl)-1,2-dioxolane-4,5-dione., Step 2: Hydroxylamine hydrochloride is added to the reaction mixture and heated to form 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid ethyl ester., Step 3: The intermediate is then reacted with methanol and hydrochloric acid to yield the final product, methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride.

Scientific Research Applications

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride has a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been used to study the effects of certain drugs on the nervous system. methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride has also been used as a catalyst in the synthesis of certain organic compounds, such as ethyl esters.

Mechanism Of Action

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride acts as an inhibitor of acetylcholinesterase by forming a covalent bond with the enzyme’s active site. This covalent bond prevents the enzyme from catalyzing its reaction. methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride also acts as a catalyst for certain organic reactions by forming a covalent bond with the substrate, which facilitates the reaction.

Biochemical And Physiological Effects

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of cell membranes. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin.

Advantages And Limitations For Lab Experiments

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. It is also easy to synthesize, and it is relatively stable in solution. However, there are some limitations to using methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride in lab experiments. It is not very soluble in water, and it can be difficult to obtain a consistent concentration of the compound when it is used in solution.

Future Directions

The potential applications of methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride in scientific research are still being explored. Possible future directions include further research into its ability to act as an inhibitor of enzymes and as a catalyst for organic reactions. Additionally, further research into its biochemical and physiological effects could provide insight into its potential therapeutic applications. Additionally, further research into its solubility and stability could lead to improved methods for its use in lab experiments.

properties

CAS RN

2680542-56-5

Product Name

methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Molecular Formula

C9H13ClN2O4

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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